molecular formula C20H19N5OS B2619839 1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1013805-53-2

1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2619839
CAS No.: 1013805-53-2
M. Wt: 377.47
InChI Key: XZMFTEOHOFVWLZ-UHFFFAOYSA-N
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Description

1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound features a pyrazole core substituted with a benzo[d]thiazol-2-yl group, an isopropyl group, and a 3-methylpyridin-2-yl group. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Biochemical Pathways

tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.

Pharmacokinetics

It is noted that none of the synthesized benzothiazole derivatives violated lipinski’s rule, making them suitable drug candidates for the treatment of diseases . Lipinski’s rule of five is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.

Result of Action

tuberculosis , indicating that they may have bactericidal or bacteriostatic effects.

Action Environment

It is worth noting that the synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc . These methods may have implications for the stability and efficacy of the compound under different environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of hydrazine with a β-diketone to form the pyrazole ring, followed by subsequent functionalization with the benzo[d]thiazol-2-yl, isopropyl, and 3-methylpyridin-2-yl groups. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis or ultrasonic irradiation can also be employed to improve reaction rates and yields. Additionally, the use of catalysts, such as palladium or nickel complexes, can facilitate the formation of the pyrazole ring and its subsequent functionalization.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

  • Addition: Electrophilic addition reactions can be facilitated by using strong acids or Lewis acids.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: It has shown promise in preclinical studies for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.

Industry: Its unique chemical properties make it useful in the development of new materials and catalysts for industrial processes.

Comparison with Similar Compounds

  • Pyrazole derivatives

  • Thiazole derivatives

  • Pyridine derivatives

  • Benzothiazole derivatives

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-(3-methylpyridin-2-yl)-5-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS/c1-12(2)16-11-15(19(26)23-18-13(3)7-6-10-21-18)24-25(16)20-22-14-8-4-5-9-17(14)27-20/h4-12H,1-3H3,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMFTEOHOFVWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=NN(C(=C2)C(C)C)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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